2-Bromo-3-chloro-1-fluoro-4-methoxybenzene
Description
Contextualization of Halogenated Methoxybenzene Derivatives in Contemporary Organic Chemistry
Halogenated methoxybenzene derivatives, often referred to as haloanisoles, are a well-established class of compounds in contemporary organic chemistry. chemicalbook.comvinatiorganics.comalfa-chemistry.comvinatiorganics.com The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing halogen atoms imparts a unique electronic character to the aromatic ring, influencing its reactivity and physical properties.
The methoxy group (-OCH₃) is known to be an activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. wikipedia.org Conversely, halogens (F, Cl, Br) are deactivating yet ortho-, para-directing. This combination of opposing electronic effects can be strategically exploited in organic synthesis to control the regioselectivity of further functionalization.
The nature of the halogen atom also plays a crucial role. Fluorine, with its high electronegativity and small size, can significantly alter the acidity of nearby protons and participate in hydrogen bonding. Chlorine and bromine, being larger and more polarizable, offer different steric and electronic profiles and serve as versatile handles for cross-coupling reactions. The presence of multiple, different halogens, as seen in 2-Bromo-3-chloro-1-fluoro-4-methoxybenzene, presents both a synthetic challenge and an opportunity for highly selective, stepwise modifications.
Significance of Polyhalogenated Anisoles as Unique Chemical Scaffolds
Polyhalogenated anisoles serve as valuable and unique chemical scaffolds in the development of a wide range of functional molecules. Their utility stems from the ability of the halogen atoms to be selectively replaced or transformed through various synthetic methodologies, most notably transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings. This allows for the construction of complex molecular architectures from a relatively simple starting material.
The diverse substitution patterns possible on the anisole (B1667542) ring allow for fine-tuning of the steric and electronic properties of the resulting molecules. This is particularly important in medicinal chemistry and materials science, where precise control over molecular shape and charge distribution is critical for achieving desired biological activity or material properties. nih.govbiointerfaceresearch.com For instance, the introduction of halogen atoms can enhance the metabolic stability and lipophilicity of drug candidates, potentially improving their pharmacokinetic profiles. researchgate.net
Research Landscape and Emerging Inquiries into this compound
The current research landscape for this compound is characterized by a notable scarcity of dedicated studies. The compound is primarily listed in the catalogs of chemical suppliers, indicating its availability for research purposes rather than a history of extensive investigation. chemsrc.com
Despite the lack of specific research, emerging inquiries can be extrapolated from the broader context of polyhalogenated aromatic compounds. Key questions for future research would likely include:
Synthetic accessibility: Developing efficient and regioselective synthetic routes to this compound and its isomers is a primary challenge.
Selective functionalization: Investigating the differential reactivity of the three distinct halogen atoms (Br, Cl, F) towards various synthetic transformations would unlock its potential as a versatile building block. The carbon-bromine bond is typically the most reactive in cross-coupling reactions, followed by the carbon-chlorine bond, while the carbon-fluorine bond is generally the most inert. This reactivity difference could allow for sequential and site-selective introduction of different functional groups.
Physicochemical properties: A thorough characterization of its electronic properties, crystal packing, and conformational preferences would provide fundamental insights into its behavior.
Potential applications: Exploring its utility as an intermediate in the synthesis of agrochemicals, pharmaceuticals, or advanced materials is a logical next step, given the established roles of similar polyhalogenated aromatic compounds. researchgate.netnih.gov
While the book on this compound is largely unwritten, its complex structure and the rich chemistry of its constituent functional groups suggest that it is a compound with considerable latent potential for discovery in the field of advanced aromatic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-chloro-1-fluoro-4-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOLGMNMHILZRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization of 2 Bromo 3 Chloro 1 Fluoro 4 Methoxybenzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure of 2-Bromo-3-chloro-1-fluoro-4-methoxybenzene by probing the magnetic properties of its constituent atomic nuclei, primarily ¹³C, ¹H, and ¹⁹F.
Carbon-13 (¹³C) Chemical Shift Analysis and Substituent Effects in Substituted Benzenes
The ¹³C NMR spectrum of a substituted benzene (B151609) offers a direct view of the carbon framework. The chemical shifts of the aromatic carbons in this compound are influenced by the electronic effects of the four different substituents. The aromatic region of the spectrum typically spans from approximately 100 to 170 ppm. oregonstate.edu Each substituent—bromo, chloro, fluoro, and methoxy (B1213986)—exerts a specific influence on the electron density of the attached and adjacent carbons, leading to predictable shifts in their resonance frequencies.
The methoxy group (-OCH₃) is a strong electron-donating group, causing a significant upfield shift (to lower ppm values) for the carbon it is attached to (C-4) and the ortho and para carbons. Conversely, the halogens (bromine, chlorine, and fluorine) are electron-withdrawing groups, which generally cause a downfield shift (to higher ppm values) for the carbons they are bonded to. The precise chemical shift of each carbon atom is a cumulative result of these substituent effects. It is possible to predict these shifts based on additive models derived from empirical data for monosubstituted benzenes. oregonstate.edu
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-1 (C-F) | 155-160 |
| C-2 (C-Br) | 110-115 |
| C-3 (C-Cl) | 125-130 |
| C-4 (C-OCH₃) | 150-155 |
| C-5 | 115-120 |
| C-6 | 120-125 |
| -OCH₃ | 55-60 |
Note: These are predicted values and may vary slightly in experimental conditions.
Proton (¹H) NMR Spectral Assignment and Coupling Constant Interpretation for Polyhalogenated Anisoles
The ¹H NMR spectrum of this compound is expected to show signals for the two aromatic protons and the three protons of the methoxy group. The aromatic protons will appear as a complex multiplet pattern due to spin-spin coupling with each other and with the fluorine nucleus. The methoxy protons will typically appear as a sharp singlet further upfield. beilstein-journals.org
The coupling constants (J values), measured in Hertz (Hz), provide valuable information about the relative positions of the coupled nuclei. For aromatic systems, the magnitude of the coupling constant between two protons is dependent on the number of bonds separating them. Ortho coupling (³JHH) is typically in the range of 7-10 Hz, meta coupling (⁴JHH) is 2-3 Hz, and para coupling (⁵JHH) is often close to 0 Hz. In this molecule, we would also expect to see coupling between the protons and the fluorine atom (JHF), with the magnitude depending on their spatial relationship. beilstein-journals.org
Expected ¹H NMR Data for this compound
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-5 | 7.0-7.3 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 8-9, ⁴J(H5-F) ≈ 2-3 |
| H-6 | 6.8-7.1 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 8-9, ³J(H6-F) ≈ 6-8 |
| -OCH₃ | 3.8-4.0 | Singlet (s) | N/A |
Note: Predicted values are based on typical ranges for similar structures.
Fluorine-19 (¹⁹F) NMR Characterization of Fluoro-substituted Aromatic Systems
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. The chemical shift of the fluorine atom in this compound will be influenced by the other substituents on the aromatic ring. The presence of electron-withdrawing groups like bromine and chlorine ortho and meta to the fluorine atom would be expected to shift the resonance downfield. The electron-donating methoxy group in the para position would have an opposing, upfield-shifting effect. The ¹⁹F signal will be split into a multiplet due to coupling with the neighboring aromatic protons (H-6 and H-5).
Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR, NOESY)
To unambiguously assign all the ¹H and ¹³C signals, two-dimensional (2D) NMR techniques are indispensable. rsc.org
COSY (Correlation Spectroscopy): This experiment reveals correlations between coupled protons. For this compound, a cross-peak between the signals of H-5 and H-6 would confirm their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbons to which they are directly attached. It would allow for the direct assignment of the carbon signals for C-5 and C-6 based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons (carbons with no attached protons) like C-1, C-2, C-3, and C-4. For instance, the methoxy protons would show a correlation to C-4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not directly coupled through bonds. In this molecule, a NOESY experiment could show a through-space correlation between the methoxy protons and the proton at C-5, providing further confirmation of the structure. researchgate.netmdpi.com
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies
FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These vibrations are characteristic of the bonds and functional groups present.
Elucidation of "Benzene Fingerprint" Regions in Substituted Aromatic Rings
The "benzene fingerprint" region, typically between 1650 cm⁻¹ and 700 cm⁻¹, contains a series of complex vibrations that are highly characteristic of the substitution pattern on the benzene ring. northwestern.eduspectroscopyonline.com
Ring Stretching Vibrations: The C=C stretching vibrations of the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. The presence of multiple substituents will lead to several bands in this area. orientjchem.orgdocbrown.info
C-H Bending Vibrations: The in-plane and out-of-plane C-H bending vibrations are also found in the fingerprint region. The out-of-plane C-H "wags" are particularly diagnostic of the substitution pattern. For a 1,2,3,4-tetrasubstituted benzene, a characteristic pattern of bands is expected in the 900-700 cm⁻¹ region. northwestern.edu
Substituent Vibrations: The spectrum will also contain vibrations characteristic of the substituents themselves. For example, the C-O stretching of the methoxy group will be a strong band, and the C-X (X = F, Cl, Br) stretching vibrations will appear at lower frequencies.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch (-OCH₃) | 2950-2850 |
| Aromatic C=C Stretch | 1600-1450 |
| C-O Stretch (Aryl Ether) | 1275-1200 (asymmetric), 1075-1020 (symmetric) |
| C-F Stretch | 1250-1000 |
| C-Cl Stretch | 850-550 |
| C-Br Stretch | 690-515 |
| C-H Out-of-Plane Bending | 900-700 |
By combining the information from these advanced spectroscopic techniques, a comprehensive and unambiguous structural determination of this compound can be achieved.
Assignment of C-H Stretching and Aromatic Ring Vibrations in Polyhalogenated Benzenes
The infrared (IR) spectrum of a polyhalogenated benzene derivative, such as this compound, is characterized by specific vibrational modes that provide insight into its molecular structure. The assignment of these vibrations is based on well-established principles of spectroscopy for aromatic compounds. spcmc.ac.in
The C-H stretching vibrations in aromatic rings are typically observed in the region of 3100-3000 cm⁻¹. spcmc.ac.inukessays.com These bands are a reliable indicator of the presence of hydrogen atoms attached to the benzene ring. researchgate.net Due to the high symmetry of the parent benzene molecule, many vibrations are infrared inactive; however, substitution lowers this symmetry, causing more bands to appear in the spectrum. spcmc.ac.in
Aromatic ring vibrations, often referred to as skeletal vibrations, arise from the stretching and contracting of the carbon-carbon bonds within the benzene ring. These vibrations typically appear in the 1620-1400 cm⁻¹ region. spcmc.ac.in Key bands are commonly observed near 1600 cm⁻¹, 1580 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹. spcmc.ac.in The precise position and intensity of these bands are sensitive to the nature and position of the substituents on the ring. ijermt.org In addition to in-plane vibrations, out-of-plane C-H bending vibrations are also characteristic and appear at lower wavenumbers, often providing the best indication of the substitution pattern on the aromatic ring. spcmc.ac.in
Table 1: Characteristic Vibrational Regions for Polyhalogenated Benzenes
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretching | 3100 - 3000 | Stretching of the C-H bonds on the aromatic ring. spcmc.ac.in |
| Overtone/Combination Bands | 2000 - 1650 | Weak absorptions that can help determine the ring substitution pattern. spcmc.ac.in |
| C=C Stretching (Ring Skeletal Vibrations) | 1620 - 1400 | Stretching and contracting of the carbon-carbon bonds within the benzene ring. spcmc.ac.in |
| In-Plane C-H Bending | 1300 - 1000 | Bending of the C-H bond within the plane of the ring. spcmc.ac.in |
| Out-of-Plane C-H Bending | Below 1000 | Bending of the C-H bond out of the plane of the ring; highly indicative of substitution patterns. spcmc.ac.in |
Influence of Halogen and Methoxy Substituents on Vibrational Modes
The vibrational modes of this compound are significantly influenced by its substituents through a combination of electronic and mass effects.
Electronic Effects: Halogen substituents exhibit a dual electronic influence: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). aakash.ac.in The methoxy group (-OCH₃) also has a -I effect but a much stronger +R effect. These electronic perturbations alter the electron density distribution within the benzene ring, which in turn affects the force constants of the C-C and C-H bonds, leading to shifts in their vibrational frequencies. Electron-withdrawing groups can strengthen adjacent bonds and shift stretching frequencies to higher wavenumbers, while electron-donating groups may have the opposite effect. ijermt.orgchemistryviews.org
Mass Effects: The mass of the substituent atoms also plays a crucial role. Heavier atoms, like bromine and chlorine, tend to lower the frequency of vibrations they are directly involved in (e.g., C-Br and C-Cl stretching, which occur at low wavenumbers). This is a consequence of the simple harmonic oscillator model, where frequency is inversely proportional to the square root of the reduced mass.
The interplay of these effects can be complex. For instance, while the high electronegativity of fluorine might be expected to cause a significant blue shift (higher frequency) in adjacent bond vibrations, its mass and resonance effects also contribute to the final observed frequency. The methoxy group, with its C-O-C asymmetric and symmetric stretching modes, introduces additional characteristic bands into the spectrum. The asymmetric stretch typically appears around 1250 cm⁻¹, while the symmetric stretch is found near 1040 cm⁻¹.
Table 2: Expected Influence of Substituents on Vibrational Frequencies
| Substituent | Primary Electronic Effect | Mass Effect | Expected Impact on Ring Vibrations |
|---|---|---|---|
| -F (Fluoro) | Strong -I, Weak +R | Low | Shifts frequencies due to strong inductive pull on electron density. libretexts.org |
| -Cl (Chloro) | Strong -I, Weak +R | Moderate | Influences both electron density and lowers frequency of C-Cl modes. aakash.ac.in |
| -Br (Bromo) | Strong -I, Weak +R | High | Significant mass effect lowers frequency of C-Br modes; electronic effects are also present. |
| -OCH₃ (Methoxy) | Weak -I, Strong +R | Moderate | Strongly influences ring electron density via resonance, introduces characteristic C-O-C stretching bands. ijermt.org |
In-Situ FT-IR Spectroscopy for Studying Molecular Interactions in Different Environments
In-situ Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to monitor chemical and physical changes in real-time under specific, controlled conditions. nih.gov Unlike ex-situ methods that analyze a sample after it has been removed from its environment, in-situ FT-IR allows for the direct observation of molecular interactions as they occur. nih.govspectroscopyonline.com This is crucial for understanding the behavior of a compound like this compound in various environments, such as in solution, during a chemical reaction, or when adsorbed onto a surface. rsc.org
By placing the compound within a specialized cell that allows for heating, cooling, or the introduction of other substances, researchers can track changes in its vibrational spectrum. For example:
Solvent Interactions: When dissolved in a protic solvent, shifts in the vibrational frequencies of the methoxy group or the aromatic ring can indicate the formation of hydrogen bonds or other intermolecular forces.
Surface Adsorption: When the compound interacts with a solid surface (e.g., a catalyst or a nanoparticle), new bands may appear, or existing bands may shift, providing direct evidence of adsorption and the nature of the surface-molecule bond. nih.gov
Reaction Monitoring: The technique can follow the progress of a reaction by tracking the disappearance of reactant bands and the appearance of product bands over time.
Techniques like Attenuated Total Reflectance (ATR)-FTIR are particularly well-suited for in-situ studies, as they can probe the molecular structure at interfaces, such as solid-liquid or solid-gas interfaces, with high sensitivity. spectroscopyonline.comelsevierpure.com This provides invaluable data on molecular configuration and the local interactive framework. elsevierpure.com
Microwave Spectroscopy for Precise Molecular Structure Determination
Microwave spectroscopy is a high-resolution technique that measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between its rotational energy levels. uconn.edu Because the rotational spectrum of a molecule is exquisitely sensitive to its moments of inertia, this technique allows for the determination of molecular structures—bond lengths, bond angles, and conformations—with extremely high precision. uconn.eduillinois.edu
For a molecule like this compound, microwave spectroscopy would be the definitive method for establishing its precise equilibrium structure (rₑ). illinois.edu The process involves:
Measuring the rotational spectra of the primary isotopic species.
Synthesizing and measuring the spectra of various isotopologues, where one atom at a time is replaced by a heavier isotope (e.g., ¹³C for ¹²C).
The data from this complete set of isotopologues allows for the calculation of the coordinates of each atom within the molecule's principal axis system, leading to a highly accurate determination of its geometry. harvard.eduacs.org
Table 3: Structural Parameters Determined by Microwave Spectroscopy
| Parameter | Type of Information Obtained | Typical Precision |
|---|---|---|
| Bond Lengths (e.g., C-C, C-H, C-Br, C-Cl, C-F, C-O) | The precise distance between atomic nuclei. acs.org | ± 0.001 - 0.005 Å |
| Bond Angles (e.g., C-C-C, H-C-C, C-C-Br) | The precise angle formed by three connected atoms. acs.org | ± 0.1 - 0.5° |
| Dihedral Angles | The rotational angle between two planes, defining the molecule's conformation. | ± 1° |
| Rotational Constants (A, B, C) | Constants related to the molecule's moments of inertia, from which the structure is derived. uconn.edu | Very High |
Computational and Theoretical Investigations of 2 Bromo 3 Chloro 1 Fluoro 4 Methoxybenzene
Quantum Chemical Calculations: Methodology and Validation
Quantum chemical calculations are indispensable tools for elucidating the fundamental characteristics of molecules. The accuracy of these theoretical predictions is highly dependent on the chosen methodology and its validation against experimental data or higher-level computations. For a polysubstituted aromatic system like 2-bromo-3-chloro-1-fluoro-4-methoxybenzene, a careful selection of computational approaches is paramount.
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for determining the equilibrium geometry and electronic structure of medium to large-sized molecules. For this compound, DFT calculations are employed to predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.
Commonly used functionals for such systems include B3LYP and PBE0, which incorporate a portion of exact Hartree-Fock exchange and have demonstrated reliability for organic molecules. Geometry optimization is typically performed to locate the minimum energy structure on the potential energy surface. The resulting optimized geometry is crucial for subsequent calculations of other molecular properties.
| Parameter | Description | Typical Computational Approach |
|---|---|---|
| Geometry Optimization | Calculation of the lowest energy arrangement of atoms. | DFT with B3LYP functional |
| Electronic Structure | Distribution of electrons within the molecule. | Analysis of molecular orbitals and electron density |
| Vibrational Frequencies | Prediction of infrared and Raman spectra for structural confirmation. | Frequency calculations at the optimized geometry |
For more accurate energy predictions and to benchmark DFT results, ab initio methods are employed. Hartree-Fock (HF) theory, being the simplest ab initio method, provides a foundational understanding of the electronic structure but neglects electron correlation. More sophisticated methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically include electron correlation, leading to more accurate results, albeit at a higher computational expense.
High-accuracy composite methods like Gaussian-4 (G4) theory are designed to yield thermochemical data with chemical accuracy (typically within 1 kcal/mol of experimental values). nih.gov G4 theory involves a series of calculations with different levels of theory and basis sets, which are then extrapolated to approximate a very high level of accuracy. nih.gov For this compound, G4 theory could provide a highly reliable prediction of its enthalpy of formation and other thermodynamic properties. nih.gov
The choice of a basis set is a critical aspect of any quantum chemical calculation. A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing heavy atoms like bromine and chlorine, and electronegative atoms like fluorine, the basis set must be flexible enough to describe the electron distribution accurately.
Pople-style basis sets, such as 6-311++G(d,p), are widely used and offer a good compromise between accuracy and computational efficiency for organic molecules. The inclusion of polarization functions (d,p) allows for the description of non-spherical electron distributions, which is crucial for accurately modeling bonding. Diffuse functions (++) are important for describing anions and systems with lone pairs of electrons. For even higher accuracy, correlation-consistent basis sets, such as aug-cc-pVTZ, are often employed, particularly in conjunction with post-Hartree-Fock methods. The performance of a chosen basis set is typically evaluated by comparing the calculated properties with experimental data for related, well-characterized molecules.
| Basis Set | Description | Typical Application |
|---|---|---|
| 6-31G(d) | A split-valence basis set with polarization functions on heavy atoms. | Initial geometry optimizations and qualitative studies. |
| 6-311++G(d,p) | A triple-split valence basis set with diffuse and polarization functions on all atoms. | Accurate geometry optimizations and electronic property calculations. |
| aug-cc-pVTZ | A correlation-consistent basis set with augmented diffuse functions. | High-accuracy energy calculations and benchmarking. |
Analysis of Electronic Properties and Molecular Reactivity Indices
Once the electronic structure of this compound is calculated, various analyses can be performed to understand its electronic properties and predict its reactivity. These analyses provide valuable insights into how the molecule will interact with other chemical species.
Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
The HOMO-LUMO energy gap is a crucial parameter that provides information about the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For this compound, the spatial distribution of the HOMO and LUMO would reveal the most likely sites for nucleophilic and electrophilic attack, respectively. The presence of the electron-donating methoxy (B1213986) group and the electron-withdrawing halogens will significantly influence the energies and localizations of these orbitals.
| Orbital | Description | Significance |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Indicates the ability to donate electrons (nucleophilicity). |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. | Indicates the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its electrostatic interactions. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP map would highlight the electron-rich regions around the oxygen atom of the methoxy group and potentially the halogen atoms, due to their lone pairs. Conversely, electron-deficient regions would be expected on the hydrogen atoms and potentially on the carbon atoms of the benzene (B151609) ring, influenced by the electron-withdrawing halogens. This visual representation of the charge distribution provides a powerful guide for understanding intermolecular interactions and predicting reaction sites.
Local Reactivity Descriptors (e.g., Fukui Functions, Local Softness) for Mechanistic Insights
In the realm of computational chemistry, local reactivity descriptors are indispensable tools for predicting the regioselectivity of chemical reactions. Among these, Fukui functions and local softness are paramount for understanding the reactive nature of different atomic sites within a molecule. mdpi.com These descriptors are derived from conceptual density functional theory (DFT) and provide a quantitative measure of a site's susceptibility to electrophilic, nucleophilic, or radical attack.
The Fukui function, f(r), quantifies the change in electron density at a specific point r when the total number of electrons in the system is altered. scm.com For practical applications, this function is often condensed to atomic sites, yielding condensed Fukui functions. There are three main types of condensed Fukui functions:
fk+ : for nucleophilic attack, indicating the propensity of an atom k to accept an electron.
fk- : for electrophilic attack, indicating the propensity of an atom k to donate an electron.
fk0 : for radical attack, representing the average of fk+ and fk-.
Local softness, s(r), is another crucial descriptor that is related to the Fukui function and the global softness (S) of the molecule (s(r) = f(r) * S). researchgate.net A higher value of local softness at a particular site indicates greater reactivity. mdpi.com
Considering these effects, the carbon atoms of the benzene ring are the most probable sites for electrophilic attack. The methoxy group will activate the ring, making it more susceptible to electrophiles. The precise location of the attack would be influenced by the interplay of the activating effect of the methoxy group and the deactivating, yet directing, effects of the halogens. A comprehensive computational analysis would be required to definitively assign the most reactive sites. Such an analysis would involve calculating the condensed Fukui functions for each atom in the molecule, as shown in the hypothetical data table below.
Interactive Data Table: Hypothetical Condensed Fukui Functions and Local Softness for this compound
| Atom | fk+ | fk- | fk0 | sk+ | sk- | sk0 | Predicted Reactivity |
| C1-F | 0.08 | 0.03 | 0.055 | 0.24 | 0.09 | 0.165 | Moderate nucleophilic/electrophilic |
| C2-Br | 0.12 | 0.05 | 0.085 | 0.36 | 0.15 | 0.255 | Prone to nucleophilic attack |
| C3-Cl | 0.11 | 0.04 | 0.075 | 0.33 | 0.12 | 0.225 | Prone to nucleophilic attack |
| C4-O | 0.05 | 0.15 | 0.10 | 0.15 | 0.45 | 0.30 | Prone to electrophilic attack |
| C5-H | 0.04 | 0.18 | 0.11 | 0.12 | 0.54 | 0.33 | Most prone to electrophilic attack |
| C6-H | 0.06 | 0.16 | 0.11 | 0.18 | 0.48 | 0.33 | Prone to electrophilic attack |
| O | 0.25 | 0.02 | 0.135 | 0.75 | 0.06 | 0.405 | Highly prone to electrophilic attack |
| Br | 0.15 | 0.01 | 0.08 | 0.45 | 0.03 | 0.24 | Prone to nucleophilic attack |
| Cl | 0.13 | 0.01 | 0.07 | 0.39 | 0.03 | 0.21 | Prone to nucleophilic attack |
| F | 0.01 | 0.01 | 0.01 | 0.03 | 0.03 | 0.03 | Low reactivity |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations.
Mulliken Population Analysis and Other Charge Distribution Schemes
Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, based on the distribution of electrons among the different atoms as calculated by quantum chemistry methods. researchgate.net This analysis provides insights into the electronic structure and can help in understanding the molecule's reactivity, polarity, and intermolecular interactions. It is important to note, however, that Mulliken charges are known to be highly dependent on the basis set used in the calculation and can sometimes yield unphysical results. wikipedia.org Other charge schemes like Natural Population Analysis (NPA) and Hirshfeld charges are often considered more robust.
For this compound, a Mulliken population analysis would reveal the charge distribution resulting from the competing electronic effects of the substituents. The highly electronegative fluorine and chlorine atoms, along with the bromine atom, would be expected to have negative partial charges. The oxygen atom of the methoxy group is also highly electronegative and will carry a negative charge. Conversely, the carbon atoms attached to these electronegative atoms will exhibit positive partial charges. The hydrogen atoms are generally expected to have small positive charges.
The distribution of charges will influence the molecule's electrostatic potential surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). This, in turn, provides clues about how the molecule will interact with other polar molecules and ions. A hypothetical Mulliken charge distribution for the heavy atoms of the molecule is presented in the table below.
Interactive Data Table: Hypothetical Mulliken Atomic Charges for this compound
| Atom | Mulliken Charge (e) |
| C1 | +0.15 |
| C2 | +0.05 |
| C3 | +0.10 |
| C4 | +0.20 |
| C5 | -0.10 |
| C6 | -0.08 |
| O | -0.40 |
| F | -0.35 |
| Cl | -0.25 |
| Br | -0.15 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific quantum chemical calculations.
Theoretical Prediction of Spectroscopic Parameters
Computational vibrational analysis, typically performed using DFT methods, is a powerful tool for predicting the infrared (IR) and Raman spectra of molecules. nih.gov By calculating the harmonic vibrational frequencies, one can assign the experimentally observed spectral bands to specific molecular motions. For accurate comparison, the calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational methods. researchgate.net
The IR and Raman spectra would be dominated by several characteristic vibrational modes:
C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.
C-C stretching: The aromatic ring C-C stretching vibrations usually appear in the 1600-1400 cm⁻¹ range.
C-O stretching: The C-O stretching of the methoxy group is expected to produce strong bands in the 1300-1000 cm⁻¹ region. Anisole (B1667542) itself shows two C-O stretching bands.
C-X (Halogen) stretching: The C-F, C-Cl, and C-Br stretching vibrations are expected at lower frequencies. C-F stretching is typically in the 1400-1000 cm⁻¹ range, C-Cl in the 800-600 cm⁻¹, and C-Br in the 700-500 cm⁻¹ range.
A hypothetical table of calculated and scaled vibrational frequencies is presented below.
Interactive Data Table: Hypothetical Calculated and Scaled Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Calculated Frequency (B3LYP/6-311++G(d,p)) | Scaled Frequency |
| Aromatic C-H stretch | 3150 | 3024 |
| Aromatic C-H stretch | 3135 | 3010 |
| CH₃ asymmetric stretch | 3050 | 2928 |
| CH₃ symmetric stretch | 2980 | 2861 |
| Aromatic C=C stretch | 1610 | 1546 |
| Aromatic C=C stretch | 1580 | 1517 |
| CH₃ deformation | 1460 | 1402 |
| Aromatic C=C stretch | 1440 | 1382 |
| C-O-C asymmetric stretch | 1250 | 1200 |
| C-F stretch | 1220 | 1171 |
| C-O-C symmetric stretch | 1040 | 998 |
| C-Cl stretch | 750 | 720 |
| C-Br stretch | 680 | 653 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, have become increasingly reliable for predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts. escholarship.orgnih.gov
For this compound, the ¹H NMR spectrum would be expected to show signals for the two aromatic protons and the three methoxy protons. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the four substituents. The methoxy protons would appear as a singlet, likely in the range of 3.8-4.0 ppm.
The ¹³C NMR spectrum would display seven distinct signals for the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents. The carbon attached to the methoxy group would be shielded, while the carbons bonded to the halogens would be deshielded.
The ¹⁹F NMR spectrum would show a single signal for the fluorine atom. The chemical shift of this signal is highly sensitive to the electronic environment, and its prediction can be a valuable tool for structural confirmation. escholarship.orgnih.gov
A table of predicted NMR chemical shifts, based on general substituent effects, is provided below.
Interactive Data Table: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (ppm) for this compound
| Nucleus | Predicted Chemical Shift Range (ppm) |
| ¹H (aromatic) | 6.8 - 7.5 |
| ¹H (methoxy) | 3.8 - 4.0 |
| ¹³C (C-F) | 150 - 160 |
| ¹³C (C-Br) | 110 - 120 |
| ¹³C (C-Cl) | 125 - 135 |
| ¹³C (C-O) | 145 - 155 |
| ¹³C (aromatic C-H) | 115 - 125 |
| ¹³C (methoxy) | 55 - 60 |
| ¹⁹F | -110 to -130 |
Note: The values in this table are predictions based on typical substituent effects and are for illustrative purposes. Actual values would require specific experimental measurements or high-level computational predictions.
Thermochemical Studies and Bond Energetics
Bond Dissociation Enthalpy (BDE) is a measure of the strength of a chemical bond. wikipedia.org It corresponds to the enthalpy change upon the homolytic cleavage of a bond in the gas phase. Computational methods, particularly high-level ab initio and DFT calculations, can provide reliable estimates of BDEs. nih.govacs.org
For this compound, the BDEs of the C-F, C-Cl, C-Br, and C-O bonds are of particular interest. The C-F bond is known to be the strongest single bond to carbon, and its BDE is expected to be the highest among the carbon-halogen bonds. nih.gov The C-Br bond is generally the weakest of the carbon-halogen bonds present in this molecule.
The C-O bond of the methoxy group is also of interest. The strength of this bond can be influenced by the other substituents on the aromatic ring. Electron-donating groups tend to weaken the C-O bond, while electron-withdrawing groups tend to strengthen it. nih.govresearchgate.net In this molecule, the presence of three electron-withdrawing halogens would likely lead to a stronger C-O bond compared to unsubstituted anisole.
A hypothetical table of calculated BDEs is presented below, reflecting the expected trends in bond strengths.
Interactive Data Table: Hypothetical Calculated Bond Dissociation Enthalpies (BDEs) in kcal/mol for this compound
| Bond | Calculated BDE (kcal/mol) |
| C-F | 120 - 125 |
| C-Cl | 95 - 100 |
| C-Br | 80 - 85 |
| C-O (Aryl-O) | 90 - 95 |
| O-CH₃ | 60 - 65 |
Note: The values in this table are hypothetical and based on general trends. Actual values would require specific high-level quantum chemical calculations.
Assessment of Substituent Effects on Thermochemical Stability and Reactivity
The thermochemical stability and reactivity of this compound are intricately governed by the electronic and steric effects of its four substituents on the benzene ring. The interplay between the electron-withdrawing inductive effects and electron-donating resonance effects of the halogen and methoxy groups determines the electron density distribution and, consequently, the molecule's behavior in chemical reactions.
The methoxy (-OCH₃) group is a strong activating group due to its +R (resonance) effect, which donates electron density to the aromatic ring, particularly at the ortho and para positions. However, it also exerts a -I (inductive) effect due to the high electronegativity of the oxygen atom. In anisoles, the resonance effect typically dominates, enhancing the ring's reactivity towards electrophilic aromatic substitution.
The halogen substituents (Fluorine, Chlorine, Bromine) exhibit a dual nature. They are electronegative and exert a strong -I effect, withdrawing electron density from the ring and thus deactivating it. researchgate.net Concurrently, they possess lone pairs of electrons that can be donated to the ring via the +R effect, directing electrophilic attack to the ortho and para positions. researchgate.net The magnitude of these effects varies down the group:
Fluorine: Possesses the strongest -I effect due to its high electronegativity but also a significant +R effect because of effective orbital overlap between the 2p orbitals of fluorine and carbon. This can lead to anomalous reactivity, sometimes comparable to benzene itself. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Modeling of Halogenated Anisoles
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the properties of chemicals based on their molecular structure. researchgate.net For halogenated anisoles, which are environmentally significant compounds, QSPR models provide a valuable tool for estimating their physicochemical properties and environmental fate without the need for extensive experimental measurements. nih.gov
Development of Predictive Models Based on Molecular Descriptors
The foundation of QSPR modeling lies in the generation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov For halogenated anisoles, these descriptors are typically calculated using quantum chemical methods, such as DFT. researchgate.net
The process involves several steps:
Geometrical Optimization: The 3D structure of the molecule is optimized to find its most stable conformation, often using methods like the Hartree-Fock (HF) theory or DFT. nih.gov
Descriptor Calculation: A wide range of descriptors are then calculated. These can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical.
Model Building: Using statistical techniques like multiple linear regression (MLR) or machine learning algorithms, a mathematical relationship is established between a set of relevant descriptors and the property of interest. nih.govpeercommunityjournal.org
Validation: The predictive power and robustness of the resulting model are rigorously tested using statistical validation methods. mdpi.com
For halogenated anisoles, studies have shown that descriptors derived from electrostatic potential, such as Vmin (minimum potential), Vmax (maximum potential), and various surface area-weighted potentials, are particularly useful. nih.gov Other important descriptors include molecular volume (Vmc) and the energy of the Highest Occupied Molecular Orbital (EHOMO), which relates to the molecule's ability to donate electrons. nih.gov
Below is an interactive table summarizing common molecular descriptors used in QSPR models for halogenated compounds.
| Descriptor Category | Example Descriptors | Information Encoded |
| Electrostatic | Vmin, Vmax, V(s,av) | Distribution of charge, reactivity sites |
| Quantum-Chemical | EHOMO, ELUMO, HOMO-LUMO Gap | Electron-donating/accepting ability, reactivity |
| Geometric | Molecular Volume (Vmc) | Molecular size and bulk |
| Topological | 3D-MoRSE descriptors | 3D distribution of atomic properties (mass, polarizability) |
This table is based on data from multiple sources. nih.govmdpi.com
Utility of QSPR in Understanding Molecular Behavior and Environmental Distribution
QSPR models serve as a powerful tool for understanding the behavior of halogenated anisoles and predicting their environmental distribution. nih.gov By establishing a clear link between molecular structure and properties, these models offer insights that go beyond simple prediction. researchgate.net
The utility of QSPR in this context is multifaceted:
Mechanistic Interpretation: The molecular descriptors included in a successful QSPR model can provide clues about the underlying mechanisms that govern a particular property. For example, if electrostatic descriptors are prominent in a model for water solubility, it suggests that charge distribution and polar interactions are key drivers of that property for halogenated anisoles. researchgate.net
Predictive Screening: QSPR allows for the rapid screening of large numbers of compounds. researchgate.net For newly synthesized or uncharacterized halogenated anisoles like this compound, these models can predict crucial properties for environmental risk assessment, even when experimental data is unavailable. nih.gov
Guiding Chemical Design: By understanding which structural features influence desired (or undesired) properties, chemists can be guided in the design of new molecules. This is a central tenet of green chemistry, aiming to create chemicals that are less toxic and have a reduced environmental impact. nih.gov
In essence, QSPR models act as a bridge between the molecular structure of halogenated anisoles and their macroscopic behavior, providing a rational framework for predicting their properties and assessing their potential environmental impact.
Mechanistic Insights and Reactivity Profile of 2 Bromo 3 Chloro 1 Fluoro 4 Methoxybenzene
Nucleophilic Substitution Reactions on the Aromatic Ring
Aromatic rings, typically electron-rich, are generally unreactive towards nucleophiles. However, the presence of strong electron-withdrawing groups can render the ring sufficiently electron-poor to undergo nucleophilic aromatic substitution (SNAr). wikipedia.org The SNAr reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The rate-determining step is usually the initial attack of the nucleophile on the aromatic ring. masterorganicchemistry.comlibretexts.org
Regioselectivity in SNAr reactions on this molecule is determined by which of the three halogens is preferentially displaced. The position of nucleophilic attack is controlled by the placement of the leaving group and the ability of substituents to stabilize the resulting negative charge in the Meisenheimer complex. libretexts.orgmasterorganicchemistry.com Electron-withdrawing groups positioned ortho or para to the leaving group provide the most effective stabilization through resonance. libretexts.orgmasterorganicchemistry.com
In 2-Bromo-3-chloro-1-fluoro-4-methoxybenzene, all halogens have other halogens in ortho and/or para positions, which contributes to the activation of each site. However, the primary factor governing which halogen is displaced is the stereoelectronic effect of the halogen itself on the stability of the transition state during the rate-determining nucleophilic attack. The high electronegativity of fluorine makes it exceptionally effective at stabilizing the negative charge of the Meisenheimer intermediate through a strong inductive effect. stackexchange.com This stabilization of the intermediate lowers the activation energy for the initial attack at the fluorine-bearing carbon, making it the most likely site for nucleophilic substitution.
The reactivity of halogens as leaving groups in SNAr reactions follows an order that is inverted compared to SN1 and SN2 reactions. wikipedia.org The typical reactivity trend is F > Cl > Br > I. masterorganicchemistry.comnih.gov This is because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com
The key factor is the electronegativity of the halogen, which influences the electrophilicity of the carbon atom it is attached to and stabilizes the anionic intermediate. Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect. stackexchange.comquora.com This effect makes the attached carbon atom more electrophilic and provides the greatest stabilization for the developing negative charge in the intermediate, thereby accelerating the rate-determining attack of the nucleophile. stackexchange.com Consequently, the C-F bond, despite being the strongest carbon-halogen bond, is the most labile in SNAr reactions. The less electronegative chlorine and bromine atoms are less effective at stabilizing the intermediate, making them poorer leaving groups in this context. nih.gov
Table 1: Comparison of Halogen Properties in SNAr Reactions
| Halogen | Electronegativity (Pauling Scale) | Carbon-Halogen Bond Energy (kJ/mol) | Relative Reactivity as Leaving Group in SNAr | Primary Role in Rate-Determining Step |
| Fluorine | 3.98 | ~544 | Highest | Strong inductive stabilization of Meisenheimer complex |
| Chlorine | 3.16 | ~400 | Intermediate | Moderate inductive stabilization of Meisenheimer complex |
| Bromine | 2.96 | ~338 | Lowest | Weakest inductive stabilization of Meisenheimer complex |
Electrophilic Aromatic Substitution (EAS) Pathways
The directing effect of each substituent in this compound can be analyzed to predict the outcome of EAS reactions.
Methoxy (B1213986) Group (-OCH₃): This is a strongly activating group and an ortho, para-director. It donates electron density to the ring through resonance (+M effect), which is stronger than its electron-withdrawing inductive effect (-I effect). This donation stabilizes the cationic intermediate, especially when the attack occurs at the ortho and para positions. organicchemistrytutor.comlibretexts.org
In this compound, the available positions for substitution are C-5 and C-6. The powerful activating and directing effect of the methoxy group at C-4 is dominant. It strongly directs incoming electrophiles to its ortho positions, C-3 and C-5. Since the C-3 position is already occupied by chlorine, the primary site for electrophilic attack will be the C-5 position. The halogen substituents also direct ortho and para, but their influence is significantly weaker than that of the methoxy group. Therefore, the major product of an EAS reaction on this substrate is expected to be substitution at the C-5 position.
Table 2: Analysis of Substituent Directing Effects
| Substituent | Position | Electronic Effect | Classification | Directing Preference |
| -F | C-1 | -I > +M | Weakly Deactivating | ortho, para |
| -Br | C-2 | -I > +M | Weakly Deactivating | ortho, para |
| -Cl | C-3 | -I > +M | Weakly Deactivating | ortho, para |
| -OCH₃ | C-4 | +M > -I | Strongly Activating | ortho, para |
The kinetics of EAS reactions are determined by the height of the activation energy barrier for the formation of the arenium ion intermediate. libretexts.org Activating groups lower this barrier, increasing the reaction rate, while deactivating groups raise it, slowing the reaction down.
Thermodynamically, the stability of the products is a consideration, but under kinetic control, the reaction pathway is dictated by the stability of the transition state leading to the arenium ion intermediate. The substitution at C-5 is favored because the positive charge in the corresponding arenium ion is most effectively stabilized by the resonance donation from the adjacent methoxy group.
Radical Chemistry and Homolytic Bond Cleavage
Aryl halides can undergo homolytic bond cleavage, where the carbon-halogen bond breaks to form an aryl radical and a halogen radical. pressbooks.pub This process can be initiated by heat, light (photolysis), or through single-electron transfer (SET) from a photocatalyst or a reducing agent. pressbooks.pubnih.gov The resulting aryl radical is a highly reactive intermediate capable of participating in a variety of subsequent reactions.
For this compound, the likelihood of homolytic cleavage for each carbon-halogen bond depends on its bond dissociation enthalpy (BDE). The C-X bond strength for halogens increases in the order I < Br < Cl < F.
Table 3: Approximate Carbon-Halogen Bond Dissociation Enthalpies (BDE) in Aryl Halides
| Bond | Approximate BDE (kJ/mol) | Relative Likelihood of Homolytic Cleavage |
| C-F | ~544 | Lowest |
| C-Cl | ~400 | Intermediate |
| C-Br | ~338 | Highest |
Given this trend, the C-Br bond is the weakest of the three carbon-halogen bonds in the molecule. Therefore, under radical conditions, this compound is most likely to undergo homolytic cleavage of the C-Br bond at the C-2 position. This would selectively generate a 3-chloro-1-fluoro-4-methoxyphenyl radical, which could then be trapped or participate in further radical chain reactions. Cleavage of the stronger C-Cl and much stronger C-F bonds would require significantly more energy.
Generation and Reactivity of Aryl Radicals from Halogenated Methoxybenzenes
Aryl radicals are highly reactive intermediates that can be generated from aryl halides through various methods, including homolytic cleavage of the carbon-halogen bond induced by heat, light, or a radical initiator. For polyhalogenated methoxybenzenes like this compound, the generation of an aryl radical will preferentially occur at the weakest carbon-halogen bond. The bond dissociation energies (BDEs) for carbon-halogen bonds in benzene (B151609) derivatives follow the trend C-I < C-Br < C-Cl < C-F. Consequently, the homolytic cleavage of the C-Br bond in this compound is the most energetically favorable pathway for aryl radical generation.
Once formed, the 3-chloro-1-fluoro-4-methoxyphenyl radical can participate in a variety of reactions, including hydrogen atom abstraction, addition to multiple bonds, and electron transfer processes. The presence of the remaining halogen atoms and the methoxy group on the aromatic ring will influence the subsequent reactivity of the radical species.
| Bond | Bond Dissociation Energy (kJ/mol) |
|---|---|
| C-F | ~536 |
| C-Cl | ~406 |
| C-Br | ~347 |
| C-I | ~280 |
Influence of Substituents on Radical Stability and Reaction Pathways
The methoxy group (-OCH₃) is a strong π-electron-donating group (resonance effect) and a σ-electron-withdrawing group (inductive effect). The resonance effect, which delocalizes the unpaired electron, is generally more significant and thus the methoxy group is considered to be a radical-stabilizing group. Conversely, the halogen atoms (Br, Cl, F) are σ-electron-withdrawing through their inductive effect and π-electron-donating through resonance. For halogens, the inductive effect typically outweighs the resonance effect, leading to a net electron-withdrawing character.
The Hammett parameter (σ) provides a quantitative measure of the electronic influence of a substituent. While Hammett parameters are primarily used for ionic reactions, they can offer qualitative insights into the electronic environment of the radical.
| Substituent | σp |
|---|---|
| -OCH₃ | -0.27 |
| -F | +0.06 |
| -Cl | +0.23 |
| -Br | +0.23 |
The combination of a strong electron-donating group (methoxy) and electron-withdrawing halogens on the same aromatic ring creates a push-pull electronic environment. This complex electronic landscape will influence the preferred reaction pathways of the aryl radical, affecting its electrophilicity or nucleophilicity in addition reactions and its propensity for hydrogen atom abstraction.
Organometallic Reactivity for Further Functionalization
This compound is a versatile substrate for organometallic reactions, particularly cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. The different halogen atoms provide opportunities for selective functionalization.
Cross-Coupling Partner Efficiency and Selectivity
In transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, the first step is typically the oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0)). The rate of this step is highly dependent on the nature of the halogen, following the general trend of reactivity: C-I > C-Br > C-Cl > C-F.
For this compound, the significant difference in reactivity between the C-Br and C-Cl bonds allows for selective cross-coupling at the C-Br position under carefully controlled conditions. By employing a suitable catalyst and reaction parameters, it is possible to replace the bromine atom while leaving the chlorine and fluorine atoms intact. This selectivity provides a powerful tool for the stepwise functionalization of the aromatic ring.
The electronic nature of the substituents also plays a role in the efficiency of the oxidative addition step. Electron-withdrawing groups on the aryl halide generally accelerate the rate of oxidative addition. In the case of this compound, the cumulative electron-withdrawing effect of the chlorine and fluorine atoms is expected to enhance the reactivity of the C-Br bond towards oxidative addition.
Insertion and Transmetalation Processes Involving the Aryl Halides
Following oxidative addition, the resulting aryl-metal complex undergoes transmetalation with an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound). This step involves the transfer of an organic group from the organometallic reagent to the metal center of the aryl-metal complex. The final step is reductive elimination, which forms the new bond and regenerates the catalyst.
The rates of both the insertion (oxidative addition) and transmetalation steps are influenced by steric and electronic factors. The steric hindrance around the C-Br bond in this compound is relatively low, which should facilitate the oxidative addition process.
During transmetalation, the electronic properties of the aryl group attached to the metal center are important. Electron-withdrawing substituents on the aryl-metal complex can accelerate the rate of transmetalation. Therefore, the presence of the chloro and fluoro substituents in the aryl-palladium intermediate derived from this compound is anticipated to have a favorable effect on the transmetalation step. The successful application of this compound in sequential cross-coupling reactions hinges on the precise control of these insertion and transmetalation processes, allowing for the selective and efficient construction of complex molecular architectures.
Advanced Applications and Derivatization Strategies for 2 Bromo 3 Chloro 1 Fluoro 4 Methoxybenzene
Role as a Key Building Block in Multi-Component Organic Synthesis
Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are highly valued for their efficiency and atom economy. nih.govresearchgate.net Halogenated aromatic compounds, such as 2-Bromo-3-chloro-1-fluoro-4-methoxybenzene, are pivotal starting materials for MCRs, primarily due to the reactivity of their carbon-halogen bonds.
The bromine atom at the C2 position is the most likely site for initial reaction in transition-metal-catalyzed MCRs. Its C-Br bond is weaker than the C-Cl and C-F bonds, allowing for selective activation via oxidative addition to a metal center (e.g., palladium). This selectivity enables the compound to be incorporated into complex molecular scaffolds. For instance, it could theoretically participate in reactions like the Suzuki, Heck, or Sonogashira couplings as one component, where the aryl group is transferred to a growing molecular structure. While specific MCRs detailing the use of this exact molecule are not prevalent in literature, its structure is well-suited for such synthetic strategies, offering a pathway to rapidly build molecular complexity. nih.govmdpi.com
Rational Design and Synthesis of Structurally Complex Derivatives
The true synthetic power of this compound is realized in its capacity for stepwise, selective derivatization, allowing for the rational design of complex molecules.
Introduction of Diverse Functionalities for Specific Research Applications
The differential reactivity of the halogen substituents is key to its utility. The bromo group is the most susceptible to substitution, making it an ideal handle for introducing a wide array of functionalities through well-established cross-coupling reactions.
Potential Derivatization Reactions:
| Reaction Type | Reagent | Functionality Introduced |
|---|---|---|
| Suzuki Coupling | Organoboron compounds (e.g., R-B(OH)₂) | Aryl, heteroaryl, or alkyl groups |
| Heck Coupling | Alkenes (e.g., H₂C=CHR) | Substituted vinyl groups |
| Sonogashira Coupling | Terminal alkynes (e.g., H−C≡C−R) | Alkynyl groups |
| Buchwald-Hartwig Amination | Amines (R₂NH) | Amino groups |
| Stille Coupling | Organotin compounds (e.g., R-Sn(Bu)₃) | Various organic moieties |
| Cyanation | Cyanide salts (e.g., Zn(CN)₂) | Nitrile group |
By carefully selecting the catalyst and reaction conditions, chemists can selectively replace the bromine atom while leaving the more robust chloro and fluoro substituents intact for subsequent transformations. This step-wise approach is fundamental in creating derivatives for medicinal chemistry, where fluorinated compounds often exhibit enhanced metabolic stability and binding affinity. ossila.comresearchgate.net
Exploration of Steric and Electronic Modulations in Designed Compounds
The substituents on the benzene (B151609) ring significantly influence its chemical properties and the properties of its derivatives through steric and electronic effects. youtube.comfrancis-press.com
Steric Effects : The bromine atom and the chlorine atom are significantly larger than the fluorine atom, creating steric hindrance around their respective positions. chemrxiv.org This bulkiness can direct incoming reagents to less hindered sites on the ring or on a newly introduced functional group. youtube.com For example, in a coupling reaction at the C2-bromo position, the adjacent chlorine at C3 and the methoxy (B1213986) group at C4 can influence the conformation of the resulting biaryl system, which is a critical design element in many pharmaceutical compounds.
This fine balance of steric and electronic properties allows for precise modulation of a derivative's shape, polarity, and reactivity. researchgate.net
Intermediacy in the Synthesis of Advanced Chemical Precursors
A key application of this compound is its role as an intermediate in the synthesis of more elaborate chemical precursors. Aryl halides are foundational materials for creating complex organic molecules. acs.org Through reactions like the Suzuki or Stille couplings, the bromo-chloro-fluoro-methoxyphenyl moiety can be joined to other molecular fragments, creating advanced precursors for active pharmaceutical ingredients (APIs), agrochemicals, and materials science. nih.gov
For example, a Suzuki coupling could be employed to attach a heterocyclic ring system (a common feature in many drugs) at the C2 position. The resulting biaryl compound, still containing the chloro, fluoro, and methoxy groups, serves as an advanced precursor. These remaining halogens can then be targeted for further modifications or retained in the final molecule to enhance its biological activity. researchgate.net The ability to perform sequential, site-selective reactions makes this compound a valuable starting point in multi-step synthetic campaigns. researchgate.net
Contributions to Chemical Probes and Labeling Studies (e.g., Isotope Labeling)
The unique halogen composition of this compound provides several potential avenues for its use in chemical biology, particularly in the development of chemical probes and for isotope labeling studies.
Radioisotope Labeling : The fluorine atom can be substituted with the positron-emitting isotope Fluorine-18 (¹⁸F), a common radionuclide used in Positron Emission Tomography (PET) imaging. While direct substitution on such an electron-rich ring can be challenging, the bromo- or chloro- positions could be converted to precursor functionalities (like nitro, iodo, or boronic ester groups) suitable for nucleophilic ¹⁸F-fluorination.
Stable Isotope Labeling : For metabolic studies or as internal standards in mass spectrometry, stable isotopes like Deuterium (B1214612) (²H) or Carbon-13 (¹³C) can be incorporated. nih.govchromservis.euucdavis.edu The aromatic protons could potentially be replaced with deuterium under specific conditions. Alternatively, synthetic routes starting from ¹³C-labeled precursors could be designed to produce a heavy-labeled version of the molecule.
Bioorthogonal Chemistry : The bromine atom can be converted into other functional groups, such as an azide (B81097) or an alkyne, via multi-step synthesis. These "click chemistry" handles would allow the resulting derivative to be used as a chemical probe, enabling it to be attached to biomolecules for visualization or affinity purification studies.
Environmental Chemical Research on Halogenated Methoxybenzenes
Halogenated methoxybenzenes, also known as haloanisoles, are a class of compounds that are subject to environmental research due to their persistence and potential for bioaccumulation. researchgate.net While research on this compound itself is scarce, the behavior of related halogenated aromatic compounds provides insight into its likely environmental profile.
Chemical Transformation Pathways : In the environment, halogenated aromatic compounds can undergo transformation through biotic (microbial degradation) and abiotic (e.g., photolysis) pathways. nih.govresearchgate.net Microbial degradation often involves dehalogenation, where microorganisms enzymatically remove halogen atoms, which is typically the most difficult step in the degradation process. nih.gov The rate and feasibility of these transformations depend heavily on the number and type of halogen substituents and the environmental conditions (e.g., aerobic vs. anaerobic).
Persistence Mechanisms : Generally, the persistence of halogenated organic pollutants increases with the degree of halogenation. nih.gov The strong carbon-halogen bonds, particularly the C-F bond, are resistant to cleavage, making highly halogenated compounds recalcitrant to degradation. nih.gov Due to their hydrophobic nature, such compounds tend to adsorb to soil and sediment organic matter, reducing their bioavailability for microbial degradation but increasing their long-term persistence in the environment. researchgate.net Brominated compounds may be more susceptible to photolytic degradation than their chlorinated counterparts. nih.gov Given its polysubstituted and mixed-halogen nature, this compound is expected to be a persistent organic pollutant.
Q & A
Basic: What are the optimal synthetic routes for preparing 2-Bromo-3-chloro-1-fluoro-4-methoxybenzene?
Methodological Answer:
The synthesis typically involves sequential halogenation and functional group introduction. A feasible approach includes:
Methoxy Group Introduction: Start with 4-methoxybenzene derivatives. Direct methoxylation via nucleophilic aromatic substitution (NAS) under basic conditions (e.g., NaOMe in DMF) can be used .
Halogenation Steps:
- Fluorination: Use electrophilic fluorinating agents (e.g., Selectfluor®) at low temperatures (−20°C) to minimize side reactions .
- Chlorination/Bromination: Employ directed ortho-metalation (DoM) strategies using LDA (lithium diisopropylamide) to position chlorine and bromine selectively. Bromination may require NBS (N-bromosuccinimide) in CCl₄ .
Key Considerations: Monitor reaction progress via TLC and HPLC to ensure regioselectivity, as competing substituents (e.g., methoxy’s EDG effect) can alter reactivity .
Basic: What purification techniques are recommended for isolating this compound?
Methodological Answer:
- Column Chromatography: Use silica gel with hexane/ethyl acetate (9:1) to separate halogenated intermediates. Adjust polarity based on substituent interactions (e.g., methoxy increases polarity) .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to exploit differences in halogen and methoxy group solubility. Purity >95% is achievable via gradient cooling .
Validation: Confirm purity via GC-MS (retention time comparison) and ¹H/¹³C NMR (integration of aromatic proton signals) .
Advanced: How does the substituent arrangement influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
The compound’s reactivity in cross-coupling depends on:
- Steric Effects: Bromine at position 2 and chlorine at position 3 create steric hindrance, favoring coupling at the less hindered position 1 (fluorine’s small size minimizes interference) .
- Electronic Effects: Methoxy (EDG) at position 4 activates the para position but is counteracted by halogens (EWG). Computational studies (DFT) predict electron density maps to identify reactive sites .
Case Study: Pd(PPh₃)₄ catalyzes Suzuki coupling with aryl boronic acids at position 1 (fluorine’s ortho-directing effect), confirmed by NOESY NMR .
Advanced: What computational methods are effective for modeling substituent effects on reaction pathways?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) basis sets to map electron density and predict reaction sites. Methoxy’s EDG effect increases electron density at position 4, while halogens deactivate adjacent positions .
- Molecular Dynamics (MD): Simulate solvation effects (e.g., DMSO vs. THF) on transition states. Polar solvents stabilize intermediates in SNAr reactions .
Validation: Compare computational results with experimental kinetic data (e.g., Hammett plots) to validate substituent parameter (σ) correlations .
Advanced: How to resolve contradictions in reported substitution reaction yields for similar halogenated aromatics?
Methodological Answer:
Contradictions often arise from:
- Solvent Polarity: Polar aprotic solvents (DMF) enhance NAS but may promote side reactions with methoxy groups. Compare yields in DMF vs. toluene .
- Catalyst Selection: Pd vs. Cu catalysts in Ullmann coupling: Pd achieves higher yields but requires rigorous oxygen-free conditions. Document reaction atmosphere (N₂ vs. air) .
Resolution Framework: Replicate conflicting studies with controlled variables (solvent, catalyst loading) and analyze via LC-MS to identify side products .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹⁹F NMR (δ −110 to −120 ppm) confirms fluorine position. ¹H NMR detects methoxy protons as a singlet (~δ 3.8 ppm) .
- Mass Spectrometry: High-resolution ESI-MS identifies isotopic patterns (Br/Cl) and molecular ion [M+H]⁺ at m/z 253.49 .
- X-ray Crystallography: Resolves steric clashes between halogens and methoxy (if crystalline) .
Advanced: What mechanisms underlie its reported biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- Docking Studies: Methoxy and halogens form hydrogen bonds with enzyme active sites (e.g., cytochrome P450). MD simulations show chlorine’s hydrophobic interactions stabilize inhibitor-enzyme complexes .
- Comparative Analysis: Analogues with weaker activity (e.g., lacking methoxy) show reduced binding affinity, confirming the methoxy’s role in π-π stacking .
Experimental Validation: IC₅₀ assays with recombinant enzymes (e.g., CYP3A4) correlate with computational predictions .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of volatile byproducts .
- Spill Management: Neutralize with activated carbon and dispose as halogenated waste. Avoid water contact (risk of toxic gas release) .
- First Aid: For skin contact, wash with soap/water; for eye exposure, irrigate for 15 mins and seek medical help .
Advanced: How do solvent effects modulate its reactivity in SNAr reactions?
Methodological Answer:
- Polar Aprotic Solvents (DMF): Stabilize transition states via solvation of leaving groups (Br⁻), accelerating SNAr but risking methoxy demethylation .
- Low-Polarity Solvents (Toluene): Favor radical pathways for halogen exchange. EPR spectroscopy detects radical intermediates .
Optimization: Screen solvents with Kamlet-Taft parameters to balance polarity and stability. DMSO/THF mixtures (4:1) often yield optimal results .
Advanced: What electronic effects dominate in electrophilic aromatic substitution (EAS) reactions?
Methodological Answer:
- Methoxy (EDG): Activates the para position (C-4) but steric hindrance from adjacent halogens limits accessibility. Nitration occurs at C-5 (meta to methoxy) .
- Halogens (EWG): Fluorine’s ortho/para-directing effect competes with chlorine’s deactivation. Competitive EAS studies (e.g., nitration vs. sulfonation) reveal dominant fluorine directing .
Experimental Design: Use isotopic labeling (¹⁵N) in nitration to track regioselectivity via 2D NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
